2,3',4,5,5'-Pentachlorodiphenyl ether

Description

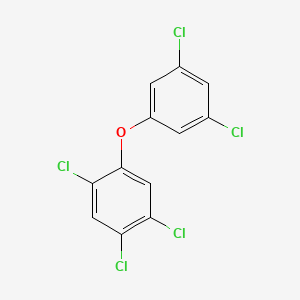

Structure

2D Structure

3D Structure

Properties

CAS No. |

160282-04-2 |

|---|---|

Molecular Formula |

C12H5Cl5O |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1,2,4-trichloro-5-(3,5-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H5Cl5O/c13-6-1-7(14)3-8(2-6)18-12-5-10(16)9(15)4-11(12)17/h1-5H |

InChI Key |

XIFRTJZLSYOLIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Environmental Occurrence and Spatiotemporal Distribution of 2,3 ,4,5,5 Pentachlorodiphenyl Ether

Global and Regional Environmental Prevalence in Abiotic Matrices

The environmental distribution of 2,3',4,5,5'-Pentachlorodiphenyl ether is widespread, with its presence detected in various abiotic matrices across the globe. As a component of some commercial PBDE mixtures, its release into the environment can occur during manufacturing processes, from products containing it, and through the disposal and recycling of waste. ospar.org These compounds are characterized by their hydrophobic nature, leading them to associate with particulate matter in the atmosphere, water, and soil. mdpi.com

Atmospheric Concentrations and Trends

PBDEs, including BDE-100, are semi-volatile organic compounds, which allows for their long-range atmospheric transport. This mobility contributes to their detection in air samples even in remote regions, far from primary sources. ospar.org Studies have shown that atmospheric concentrations of PBDEs can be elevated near source points such as electronics recycling facilities and automotive shredding plants. nih.gov For instance, research has identified higher concentrations of various PBDE congeners in the air of such industrial areas. nih.gov

Temporal trend analyses of PBDEs in the atmosphere have shown varying results depending on the region and the specific congeners being monitored. Following restrictions and bans on the production and use of certain PBDE mixtures in many countries, a general decreasing trend in atmospheric concentrations has been observed in some areas. ospar.org However, the persistence of these compounds means they continue to be detected in the environment.

Aquatic System Concentrations (Water, Sediments)

In aquatic environments, the hydrophobic properties of this compound lead to its partitioning from the water column and accumulation in sediments. vliz.be Consequently, concentrations in water are often low, while sediments can act as a significant reservoir for this and other PBDE congeners.

Studies have reported the presence of BDE-100 in both water and sediment samples from various aquatic systems. For example, a study in the Makurdi Metropolitan Area of Nigeria detected BDE-100, along with other PBDE congeners, in both water and sediment from open city drains. nih.gov The levels of total PBDEs (Σ6PBDEs) in water ranged from 0.05 to 0.28 ng/L in the dry season and 0.02 to 0.36 ng/L in the wet season. nih.gov In sediments, the concentrations were significantly higher, ranging from 3.22 to 26.26 ng/g in the dry season and 7.51 to 27.41 ng/g in the wet season. nih.gov

In another study focusing on Hong Kong's marine environment, various PBDE congeners, including those found in commercial penta-BDE mixtures, were measured in sediments. vliz.be The total concentrations of 15 PBDEs in sediments ranged from 1.7 to 53.6 ng/g dry weight, with higher levels found in more populated areas. vliz.be

Terrestrial Environment Concentrations (Soils)

The terrestrial environment is another important sink for this compound. Deposition from the atmosphere and the application of sewage sludge as fertilizer are significant pathways for soil contamination. The persistence and low mobility of BDE-100 contribute to its accumulation in soils.

Research conducted near a deca-BDE manufacturing factory in China revealed high concentrations of various PBDEs in the soil. nih.gov While BDE-209 was the dominant congener, other PBDEs were also present. nih.gov A study in San Luis Potosi, Mexico, investigated PBDE levels in soils from different land-use areas. nih.gov The mean total PBDE concentrations were 34.5 ± 36.0 µg/kg in the urban zone, 8.00 ± 7.10 µg/kg in the industrial zone, 16.6 ± 15.3 µg/kg in the agricultural zone, and 25.0 ± 39.5 µg/kg in a brick kiln industry zone. nih.gov

Biota Contamination Profiles and Bioaccumulation Trends

The lipophilic nature of this compound facilitates its accumulation in the fatty tissues of living organisms. mdpi.com This process of bioaccumulation can lead to the magnification of concentrations through the food web, a phenomenon known as biomagnification. researchgate.netnih.gov

Aquatic Food Web Integration and Tissue Accumulation

In aquatic ecosystems, BDE-100 is readily taken up by organisms at the base of the food web and is subsequently transferred to higher trophic levels. mdpi.com Studies have demonstrated the presence and biomagnification of BDE-100 in various aquatic species.

A study of the Lake Michigan food web found that BDE-100, along with BDE-47, biomagnified in the food chain. nih.gov This was evidenced by increasing concentrations with higher trophic levels. nih.gov Geometric mean concentrations of total PBDEs in fish from this study ranged from 0.562 to 1.61 µg/g lipid weight. nih.gov Similarly, research in a freshwater food web in the Yangtze River Delta showed that carnivores had the highest concentrations of most PBDEs, including BDE-100, followed by omnivores and herbivores. mdpi.com The total PBDE concentrations in biota samples from this study ranged from 2.36 to 85.81 ng/g lipid weight. mdpi.comnih.gov

In the Pearl River Estuary, South China, BDE-100 was one of the congeners found to have a trophic magnification factor (TMF) greater than one, indicating its potential for biomagnification. nih.gov The concentrations of total PBDEs in organisms from this estuary varied from 6.2 to 208 ng/g lipid weight. nih.gov Research in the northwest Atlantic marine food web also identified BDE-100 as a relatively abundant congener in fish, accounting for 7.5–17% of the total PBDE mass. gulfofmaine.org

Interactive Table: BDE-100 Concentrations in Aquatic Biota

| Location | Species Group | BDE-100 Concentration (ng/g lipid weight) | Total PBDEs Concentration (ng/g lipid weight) | Reference |

|---|---|---|---|---|

| Lake Michigan, USA | Fish | Not individually reported | 562 - 1610 | nih.gov |

| Yangtze River Delta, China | Aquatic Organisms | Not individually reported | 2.36 - 85.81 | mdpi.comnih.gov |

| Pearl River Estuary, China | Aquatic Organisms | Not individually reported | 6.2 - 208 | nih.gov |

Sources, Release Pathways, and Environmental Transport Dynamics of 2,3 ,4,5,5 Pentachlorodiphenyl Ether

Anthropogenic Sources and Emission Mechanisms

The presence of 2,3',4,5,5'-Pentachlorodiphenyl ether in the environment is primarily due to human activities. Its release stems from both intentional use in commercial products and unintentional formation as a by-product of industrial and waste management processes.

Industrial Processes and By-product Formation

While PBDEs were intentionally produced and added to materials to reduce flammability, specific congeners like this compound can also be formed unintentionally. One significant pathway for its formation is as a by-product in the manufacturing of chlorophenols. The production of pentachlorophenol (B1679276) (PCP), a chemical historically used as a pesticide and wood preservative, can lead to the generation of various chlorinated compounds, including polychlorinated diphenyl ethers. Although direct evidence specifically detailing the formation of this compound during chlorophenol production is not extensively documented in the provided search results, the general process of forming polychlorinated diphenyl ethers as by-products is recognized.

Unintentional Release from Waste Management and Combustion Processes

Waste management practices, particularly incineration, represent a significant source of this compound release into the environment. ospar.org Products containing PBDEs, such as electronics, furniture with polyurethane foam, and textiles, eventually reach the end of their life cycle and are often disposed of in landfills or incinerated. epa.gov During incineration of these materials, incomplete combustion can lead to the formation and release of various PBDE congeners, including BDE-100. epa.ieepa.gov The combustion process can alter the original congener profile of the PBDE mixture present in the waste, potentially leading to the formation of different congeners. researchgate.net Furthermore, PBDEs can leach from waste disposal sites and contaminate the surrounding environment. ospar.orgospar.org

Environmental Transport and Redistribution Processes

Once released, this compound is subject to various environmental transport processes that facilitate its distribution over wide geographical areas.

Atmospheric Long-Range Transport and Deposition

Due to its semi-volatile nature, this compound can be transported over long distances in the atmosphere. nih.govnih.gov It can exist in the atmosphere in both the gas phase and adsorbed to airborne particulate matter. researchgate.netospar.org This atmospheric mobility allows for its deposition in remote regions, far from its original sources. nih.govcopernicus.org Studies have documented the presence of BDE-100 in atmospheric deposition samples in remote mountain regions of Europe and in the Great Lakes region. copernicus.orgresearchgate.net The deposition can occur through both wet deposition (in rain and snow) and dry deposition of particles. researchgate.netnih.gov The transport efficiency and deposition patterns are influenced by factors such as temperature, precipitation, and the amount of particulate matter in the atmosphere. copernicus.orgresearchgate.net

Hydrological Dispersal and Sedimentation

Following atmospheric deposition or direct release into water bodies, this compound undergoes hydrological dispersal. Because it is a hydrophobic compound, it has a low solubility in water and a strong tendency to adsorb to organic matter and sediment particles. ospar.orgospar.org This leads to its accumulation in the sediments of rivers, lakes, and oceans. nih.govgdut.edu.cn Sediments can act as a long-term sink for BDE-100, but they can also become a source for its re-entry into the water column through resuspension. nih.gov The analysis of sediment cores has provided valuable historical records of PBDE contamination, including BDE-100, in various aquatic environments. gdut.edu.cn

Bioaccumulation and Biomagnification Characteristics in Ecological Food Webs

A significant environmental concern associated with this compound is its ability to bioaccumulate in organisms and biomagnify through food webs. nih.govresearchgate.netgulfofmaine.org

Bioaccumulation refers to the process where the concentration of a substance in an organism exceeds its concentration in the surrounding environment. Due to its lipophilic (fat-loving) nature, BDE-100 readily accumulates in the fatty tissues of organisms. Biomagnification is the process by which the concentration of a substance increases at successively higher levels in a food chain.

Research has demonstrated the bioaccumulation and biomagnification of BDE-100 in various aquatic and terrestrial food webs. nih.govresearchgate.netnih.gov Studies in the Great Lakes have shown that BDE-100 biomagnifies in the food web, with concentrations increasing from lower trophic level organisms like plankton and Diporeia to fish such as lake trout and Chinook salmon. nih.gov Similarly, in marine food webs of the Northwest Atlantic and the North Sea, BDE-100 has been found to accumulate in a range of species, from invertebrates to fish and marine mammals. gulfofmaine.orgnih.gov In some terrestrial food chains, such as those involving predatory birds, BDE-100 has also been observed to biomagnify. researchgate.net The extent of biomagnification can vary between different food webs and is influenced by factors such as the metabolic capacity of the organisms and the specific congener. researchgate.netnih.gov

Table 1: Bioaccumulation and Biomagnification of this compound (BDE-100) in Various Food Webs

| Food Web | Organisms Studied | Key Findings on BDE-100 | Reference |

|---|---|---|---|

| Lake Michigan Food Web | Plankton, Diporeia, lake whitefish, lake trout, Chinook salmon | BDE-100 was found to biomagnify. | nih.gov |

| Terrestrial Food Chains (Europe) | Great tits, wood mice, bank voles, common buzzards, sparrowhawks, red fox | BDE-100 was biomagnified in predatory bird species. | researchgate.net |

| Northwest Atlantic Marine Food Web | Teleost fishes, harbor seals | BDE-100 was one of the dominant congeners in fish and was detected in harbor seals. | gulfofmaine.org |

| North Sea Food Web | Invertebrates (whelk, seastar, hermit crab), fish (whiting, cod), marine mammals (harbor seal, harbor porpoise) | BDE-100 was one of the major PBDE congeners detected across different trophic levels. | nih.gov |

| Freshwater Food Chain (Baiyangdian Lake, China) | Sixteen aquatic species | PBDEs, including BDE-100, were found to be biomagnified. | nih.govresearchgate.net |

Bioaccumulation Factors (BCFs) and Trophic Transfer Efficiencies

The bioaccumulation potential of a chemical is often quantified by its Bioaccumulation Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment, typically water. Research on polychlorinated diphenyl ethers (PCDEs) indicates that their bioaccumulation is species-specific and influenced by the degree of chlorination.

In a laboratory-simulated aquatic food chain involving algae (Scenedesmus obliquus), water fleas (Daphnia magna), and zebrafish (Danio rerio), the log-transformed BCFs for 12 different PCDE congeners were found to vary across these species. researchgate.netnih.gov For algae, the log BCF values ranged from 2.94 to 3.77 L/kg wet weight. researchgate.netnih.gov In Daphnia magna, the range was slightly higher, from 3.29 to 4.03 L/kg wet weight, while for zebrafish, it was between 2.42 and 2.89 L/kg wet weight. researchgate.netnih.gov Generally, BCF values were observed to increase with a higher number of chlorine atoms, with the exception of the fully chlorinated CDE-209. researchgate.netnih.gov

The following table summarizes the range of log-transformed BCFs for PCDE congeners in different aquatic organisms from the simulated food chain.

| Organism | Trophic Level | Log-Transformed BCF Range (L/kg w.w.) |

| Scenedesmus obliquus (Algae) | Producer | 2.94 - 3.77 |

| Daphnia magna (Water Flea) | Primary Consumer | 3.29 - 4.03 |

| Danio rerio (Zebrafish) | Secondary Consumer | 2.42 - 2.89 |

Data sourced from a study on 12 PCDE congeners in a simulated aquatic food chain. researchgate.netnih.gov

Trophic transfer efficiency, often expressed as a Biomagnification Factor (BMF) or Trophic Magnification Factor (TMF), describes the extent to which a contaminant concentration increases from one trophic level to the next. For the 12 PCDE congeners in the same simulated food chain, lipid-normalized BMFs indicated that some congeners have the potential to biomagnify, with BMFs comparable to those of well-known POPs like Polychlorinated Biphenyls (PCBs) and Polybrominated Diphenyl Ethers (PBDEs). researchgate.netnih.gov

The lipid-normalized BMFs from algae to daphnia ranged from 1.08 to 2.27. researchgate.netnih.gov From daphnia to zebrafish, the range was 0.81 to 1.64. researchgate.netnih.gov Across the entire food chain, the BMFs for the 12 PCDE congeners were between 0.88 and 3.64. researchgate.netnih.gov Values greater than one suggest that biomagnification is occurring.

The table below presents the ranges of lipid-normalized BMFs for PCDE congeners across different trophic transfers.

| Trophic Transfer | Biomagnification Factor (BMF) Range (Lipid-Normalized) |

| S. obliquus to D. magna | 1.08 - 2.27 |

| D. magna to D. rerio | 0.81 - 1.64 |

| Whole Food Chain | 0.88 - 3.64 |

Data sourced from a study on 12 PCDE congeners in a simulated aquatic food chain. researchgate.netnih.gov

Factors Influencing Bioconcentration and Biomagnification Potentials

Several chemical, biological, and environmental factors influence the bioconcentration and biomagnification of this compound and related compounds.

Chemical Properties:

Degree and Position of Chlorination: The number of chlorine atoms is a significant factor, with BCFs generally increasing with the number of chlorine substitutions, up to a certain point. researchgate.netnih.gov For PCDEs with the same number of chlorine atoms, the position of the chlorine atoms on the diphenyl ether structure is also crucial. The presence of chlorine atoms at the para and meta positions has been identified as a major positive contributor to higher BCF values. researchgate.netnih.gov

Lipophilicity (Kow): The octanol-water partition coefficient (log Kow) is a key parameter for predicting the bioaccumulation potential of hydrophobic organic compounds. nih.gov Compounds with high log Kow values, like this compound (which has a predicted log Kow of 6.60), tend to partition into the fatty tissues of organisms, leading to higher bioconcentration. However, for highly hydrophobic compounds, there can be a "bell-shaped" relationship between log Kow and BCF, where uptake efficiency may decrease for substances with extremely high log Kow. rsc.org

Biological Factors:

Lipid Content: Due to their lipophilic nature, PCDEs accumulate in the lipid-rich tissues of organisms. nih.gov Therefore, the lipid content of an organism is a primary factor influencing its contaminant load. nih.gov

Trophic Level: An organism's position in the food web determines its exposure through diet. nih.gov Higher trophic level organisms consume prey that has already accumulated the contaminant, leading to biomagnification. researchgate.net

Metabolism (Biotransformation): The ability of an organism to metabolize and excrete contaminants can significantly reduce their bioaccumulation. researchgate.net For some PCDEs, metabolic pathways such as dechlorination, hydroxylation, and methoxylation have been observed in zebrafish, which can alter the bioaccumulation potential. researchgate.netnih.gov

Species-Specific Differences: As seen in the BCF data, different species have varying capacities to accumulate contaminants due to differences in physiology, diet, and metabolic capabilities. researchgate.netnih.gov

Environmental Factors:

Food Web Structure: The specific structure and length of a food web can influence the degree of biomagnification. nih.gov

Spatial Variability: The concentration of contaminants in the environment can vary spatially, which in turn affects the bioaccumulation in local biota. nih.gov

The interplay of these factors determines the ultimate concentration of this compound in different organisms and its transfer through the food web.

Environmental Transformation and Degradation Pathways of 2,3 ,4,5,5 Pentachlorodiphenyl Ether

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes. For 2,3',4,5,5'-pentachlorodiphenyl ether, the primary abiotic degradation mechanism is photolysis, while other pathways like hydrolysis are generally considered less significant.

Photolytic transformation, or photodegradation, is the decomposition of a compound by light, particularly ultraviolet (UV) radiation from the sun. nih.gov This process is a significant abiotic degradation pathway for polychlorinated diphenyl ethers in aquatic environments and on surfaces. The primary mechanism of photolytic transformation for these compounds is reductive dechlorination. This process involves the cleavage of a carbon-chlorine bond and its replacement with a carbon-hydrogen bond, leading to the formation of lower-chlorinated diphenyl ether congeners.

The rate and extent of photolytic degradation can be influenced by environmental conditions such as the presence of photosensitizers (e.g., humic acids in natural waters), the solvent medium, and the intensity of light. Research on related polychlorinated compounds indicates that dechlorination can occur at various positions on the diphenyl ether structure, leading to a mixture of products.

Table 1: Potential Photolytic Transformation Products of this compound

| Parent Compound | Potential Transformation Process | Potential Products |

|---|

This table is illustrative and based on general principles of PCDE photolysis. The specific isomers formed would depend on the relative lability of the chlorine atoms at each position.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. nih.gov For compounds like this compound, the ether bond and the carbon-chlorine bonds are generally resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment. Other abiotic degradation pathways, such as oxidation by atmospheric radicals, may occur but are generally slower compared to photolysis.

Biotic Transformation and Biotransformation Pathways

Biotic transformation involves the degradation of a compound by living organisms, ranging from microorganisms to higher animals. These processes are crucial in determining the ultimate environmental fate and potential toxicity of this compound.

Microorganisms, particularly bacteria, play a significant role in the degradation of chlorinated aromatic compounds. The metabolism of this compound can occur under both anaerobic and aerobic conditions.

Under anaerobic conditions, a key process is reductive dechlorination, similar to photolysis but mediated by microbial enzymes. Certain anaerobic bacteria, such as some species of Dehalococcoides, are known to dechlorinate related compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). nih.govnih.gov This process can reduce the number of chlorine atoms, often leading to less toxic and more biodegradable compounds. nih.gov The efficiency of this process depends on the availability of suitable electron donors and the specific microbial populations present in the sediment or soil. nih.govnih.gov

Under aerobic conditions, bacteria can employ different enzymatic machinery. The initial step often involves the action of dioxygenase enzymes, which can hydroxylate the aromatic rings. This hydroxylation makes the molecule more polar and susceptible to further degradation, potentially leading to ring cleavage and complete mineralization to carbon dioxide and water.

In higher organisms such as fish, birds, and mammals, this compound can undergo biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov These metabolic processes are generally aimed at detoxifying and facilitating the excretion of foreign compounds. The main enzymatic reactions include hydroxylation, methoxylation, and to a lesser extent, dechlorination.

Hydroxylation: This is a common metabolic pathway where a hydroxyl (-OH) group is added to the aromatic ring. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.comnih.gov This reaction, catalyzed by CYP enzymes, increases the water solubility of the compound, which aids in its elimination from the body. The position of hydroxylation can vary, leading to different hydroxylated metabolites (OH-PCDEs).

Methoxylation: Following hydroxylation, the resulting OH-PCDEs can sometimes be further metabolized through methoxylation, where a methyl group is added to the hydroxyl group, forming a methoxy (B1213986) (-OCH3) group. This results in the formation of methoxylated pentachlorodiphenyl ethers (MeO-PCDEs).

Dechlorination: While less common than in microbial metabolism, some dechlorination of PCDEs can occur in higher organisms, leading to the formation of lower-chlorinated congeners.

Table 2: Major Biotransformation Pathways and Metabolites of Pentachlorodiphenyl Ethers in Higher Organisms

| Metabolic Process | Enzyme System | Primary Metabolites |

|---|---|---|

| Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated pentachlorodiphenyl ethers (OH-PCDEs) |

| Methoxylation | O-methyltransferases | Methoxylated pentachlorodiphenyl ethers (MeO-PCDEs) |

Identification and Environmental Fate of Transformation Products

The transformation of this compound results in the formation of various products, each with its own environmental fate and potential for biological effects.

The primary products of both photolytic and microbial reductive dechlorination are lower-chlorinated diphenyl ethers. nih.gov While these are generally less lipophilic than the parent compound, they can still be persistent and bioaccumulative. The specific congener distribution will influence their subsequent degradation and transport.

Hydroxylated metabolites (OH-PCDEs) formed in higher organisms are of particular concern. These compounds can have biological activity, sometimes greater than the parent compound. For instance, some hydroxylated metabolites of related compounds like PCBs and PBDEs have been shown to interact with hormone receptors and transport proteins. While hydroxylation generally facilitates excretion, the formation of these active metabolites represents a potential toxicological concern.

Methoxylated metabolites (MeO-PCDEs) are also formed and have been detected in various environmental matrices and biota. Their environmental fate and toxicity are areas of ongoing research.

Transformation products, much like their parent compounds, can be transported over long distances in the atmosphere and are often found in remote environments. nih.gov Their persistence and potential for bioaccumulation mean that they can enter and move up the food chain, posing a potential risk to ecosystems. nih.gov The ultimate fate of these products depends on their susceptibility to further degradation, their partitioning between different environmental compartments (water, soil, air, biota), and their inherent chemical stability. nih.govnih.gov

Ecotoxicological Mechanisms and Ecological Perturbations in Non Human Biota Induced by 2,3 ,4,5,5 Pentachlorodiphenyl Ether

Molecular and Cellular Mechanisms of Toxicological Action

The toxicity of 2,3',4,5,5'-pentachlorodiphenyl ether and related polyhalogenated aromatic hydrocarbons is initiated at the molecular level, triggering a cascade of cellular events that can lead to broader physiological damage. These mechanisms often involve interactions with specific cellular receptors and the disruption of fundamental homeostatic processes.

Polyhalogenated aromatic hydrocarbons, including dioxin-like compounds, are known to exert many of their toxic effects by binding to and activating the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm as part of a protein complex. mdpi.com

Upon binding a ligand like a polychlorinated compound, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). mdpi.comnih.gov This activated AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. nih.gov This binding initiates the transcription of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450 family 1 members (e.g., CYP1A1, CYP1A2, and CYP1B1). mdpi.comnih.govresearchgate.net

Studies on the structurally similar compound 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB118) have demonstrated that exposure leads to the activation of the AhR/Cyp1a1 pathway. nih.gov The induction of these enzymes is an adaptive response to metabolize and eliminate foreign chemicals, but this process can also lead to the production of harmful reactive metabolites and oxidative stress. nih.govnih.gov The AhR signaling pathway also interacts with other cellular signaling cascades, including the NF-κB pathway, which can modulate immune and inflammatory responses. mdpi.com A negative feedback loop exists through the AhR Repressor (AhRR), which competes with AhR for binding to ARNT and XREs, thereby suppressing AhR-dependent gene expression. mdpi.comnih.gov

A primary mechanism of toxicity for many POPs, including compounds structurally related to this compound, is the induction of oxidative stress. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive products or repair the resulting damage. nih.gov

Activation of the AhR and the subsequent induction of CYP1A1 is a major source of ROS overproduction. nih.govresearchgate.net The metabolic activity of CYP enzymes can lead to the generation of superoxide (B77818) anions and other reactive intermediates. nih.gov Research on the related compound PCB118 has shown that exposure increases levels of oxidative stress in testicular tissue. nih.gov This is often accompanied by a decrease in the expression of protective factors like nuclear factor-erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant enzymes. nih.gov

The presence of oxidative stress can be monitored by measuring various biomarkers that indicate damage to key cellular components.

| Antioxidant Enzymes | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) | These enzymes are critical components of the cellular antioxidant defense system, responsible for detoxifying ROS. Changes in their activity can indicate an oxidative stress response. | nih.gov |

Polychlorinated and polybrominated diphenyl ethers are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the synthesis, transport, and metabolism of hormones, particularly thyroid hormones. networkforphl.orgnih.govnih.gov Thyroid hormones are crucial for normal development, growth, and metabolism in vertebrates. e-enm.org The structural similarity of halogenated diphenyl ethers to thyroid hormones (T3 and T4) allows them to interfere with the thyroid axis through multiple mechanisms. nih.gov

While specific studies on this compound are limited, research on PBDEs provides a strong model for its likely mechanisms of thyroid disruption.

Table 2: Mechanisms of Thyroid Axis Perturbation by Halogenated Diphenyl Ethers

| Mechanism | Description | Example Compound(s) | Reference(s) |

|---|---|---|---|

| Competitive Binding to Transport Proteins | Halogenated diphenyl ethers and their hydroxylated metabolites can bind to thyroid hormone transport proteins, such as transthyretin (TTR) and thyroxine-binding globulin (TBG), displacing thyroxine (T4) from its carrier. This can lead to increased clearance of T4 from the bloodstream. | PBDEs | researchgate.net, nih.gov |

| Enhanced Hepatic Metabolism | Activation of nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) can increase the expression of UDP-glucuronosyltransferases (UGTs). These enzymes conjugate T4, marking it for excretion and thereby lowering circulating T4 levels. | BDE-47 | nih.gov, researchgate.net |

| Inhibition of Deiodinases | These compounds can inhibit the activity of deiodinase enzymes, particularly type 2 deiodinase (DIO2), which is responsible for converting T4 into the more biologically active triiodothyronine (T3) within target tissues like the brain. This reduces the local availability of active thyroid hormone. | BDE-99, OH-BDEs | researchgate.net, nih.gov |

| Interaction with Thyroid Receptors (TRs) | Some congeners or their metabolites may act as agonists or antagonists at nuclear thyroid hormone receptors (TRα and TRβ), potentially interfering with the transcription of thyroid hormone-responsive genes. | PBDEs | nih.gov |

The immune system is a sensitive target for polyhalogenated aromatic hydrocarbons. The activation of the AhR is a key mechanism through which these compounds exert immunomodulatory effects. nih.govmdpi.com AhR is expressed in numerous immune cells, including T cells, B cells, macrophages, and dendritic cells, and its activation can alter their development, differentiation, and function. mdpi.commdpi.commdpi.com

AhR activation can lead to the suppression of some immune responses, while exacerbating others. For instance, AhR signaling can promote the differentiation of regulatory T cells (Tregs), which have an immunosuppressive function. mdpi.com Conversely, AhR activation has been shown to interact with the NF-κB signaling pathway, a central regulator of inflammation. mdpi.com This interaction, particularly with the RelB subunit of NF-κB, can lead to the increased expression of pro-inflammatory chemokines, such as interleukin-8 (IL-8), which are involved in recruiting immune cells to sites of inflammation. mdpi.com In the context of neuroinflammation, changes in the expression of cytokines and chemokines can alter the trafficking of immune cells across the blood-brain barrier. nih.gov Studies in double-crested cormorants exposed to the related compound PCB 126 showed a significant decrease in the weight of the bursa of Fabricius, a primary lymphoid organ in birds, indicating clear immunotoxic effects. epa.gov

The developing and adult nervous systems are vulnerable to the effects of POPs like polychlorinated diphenyl ethers. nih.gov These compounds can cross the blood-brain barrier and accumulate in brain tissue, leading to neurotoxicity. mdpi.com The mechanisms are multifaceted and can involve the disruption of thyroid hormone signaling, which is critical for brain development, as well as direct effects on neurotransmitter systems. nih.gov

Studies on structurally similar PCBs and their metabolites have revealed specific neurotoxic actions. Neonatal exposure to 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) was found to cause lasting behavioral deficits in mice, which were associated with alterations in the cholinergic nicotinic receptors in the hippocampus. nih.gov Research on a hydroxylated pentachlorobiphenyl metabolite (4-OH-CB107) demonstrated long-term effects on behavior and neurodevelopment in rats, with specific impacts on the dopaminergic and noradrenergic neurotransmitter systems. wur.nl These findings suggest that this compound could similarly disrupt neurotransmitter homeostasis, leading to aberrations in motor function, learning, and memory. nih.gov

Physiological and Developmental Aberrations in Model Organisms

Exposure to this compound and related compounds during critical developmental windows can lead to a range of severe physiological and developmental abnormalities in various animal models. These effects are the culmination of the molecular and cellular disruptions described previously.

Research on the closely related compound 2,3',4,4',5-pentachlorobiphenyl (PCB118) provides significant insight into the potential reproductive and developmental toxicity. Chronic exposure in mice has been shown to cause a variety of adverse outcomes.

Table 3: Physiological and Developmental Effects in Model Organisms from Exposure to Structurally Similar Polychlorinated Biphenyls (PCBs)

| Organism | Compound | Observed Effects | Reference(s) |

|---|---|---|---|

| Mouse (Mus musculus) | PCB118 | Reduced testicular quality, tissue damage, decreased sperm motility and count, and increased sperm malformations. | nih.gov |

| Mouse (Mus musculus) | PCB118 | Impaired oocyte maturation and altered DNA methylation patterns of key imprinted genes in offspring following maternal exposure. | nih.gov |

| Mouse (Mus musculus) | PCB118 | Increased embryo implantation failures, abnormal endometrial morphology, and reduced expression of genes critical for uterine receptivity (e.g., HOXA10). | nih.gov |

| Double-crested Cormorant (Phalacrocorax auritus) | PCB 126 | Embryo lethality (LD50 of 177 µg/kg egg) and significantly reduced weight of the bursa (an immune organ) in hatchlings. | epa.gov |

| Mouse (Mus musculus) | PBDE 99 | Neonatal exposure during a critical developmental window (postnatal day 10) induced persistent spontaneous motor behavior deficits in adulthood. | oup.com |

These studies collectively indicate that exposure to even low levels of these persistent chemicals can have profound and lasting consequences on the reproductive success, immune function, and neurobehavioral development of non-human biota. The effects on endometrial receptivity, gamete quality, and embryonic development highlight the significant risk these compounds pose to the viability of wildlife populations. nih.govnih.gov

Effects on Reproductive System Function and Development

There is no available scientific literature detailing the effects of this compound on the reproductive system function and development of non-human biota.

Developmental Alterations and Morphogenesis

Specific studies on developmental alterations and morphogenesis in non-human biota resulting from exposure to this compound have not been identified in the available literature.

Metabolic Homeostasis Disruptions

Information regarding the disruption of metabolic homeostasis in non-human biota due to this compound is not available. Research on related compounds suggests that PCDEs can be metabolized into other pollutants like hydroxylated and methoxylated PCDEs, but specific metabolic pathways and effects for this congener are unknown. nih.gov

Population-Level Ecological Impacts and Community Structure Alterations

There are no studies available that document the population-level ecological impacts or alterations in community structure resulting from exposure to this compound.

Advanced Analytical Methodologies for Environmental Monitoring and Characterization of 2,3 ,4,5,5 Pentachlorodiphenyl Ether

Sample Collection and Preparation Techniques for Complex Environmental Matrices

The initial and one of the most crucial stages in the analysis of 2,3',4,5,5'-Pentachlorodiphenyl ether is the collection and preparation of samples from intricate environmental media such as soil, sediment, water, and biota. researchgate.net These steps are fundamental to obtaining reliable and accurate results, as they involve isolating the target analyte from interfering matrix components and concentrating it to detectable levels. researchgate.netnih.gov

Extraction Methodologies (e.g., Pressurized Fluid Extraction, Solid-Phase Extraction)

Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), PFE is a highly efficient method for extracting organic pollutants from solid and semi-solid samples. nist.govmdpi.com This technique utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency by increasing solvent penetration into the sample matrix and improving analyte solubility. nih.govnih.gov For the extraction of pentachlorodiphenyl ethers, PFE offers several advantages over traditional methods, including reduced solvent consumption and faster extraction times. mdpi.comnih.gov The process involves placing the sample in a stainless-steel cell, which is then filled with a solvent and heated and pressurized. After a set time, the extract is collected for further processing. nist.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of analytes from liquid samples and for the cleanup of extracts from various matrices. researchgate.netsigmaaldrich.com It relies on the partitioning of the analyte between a liquid phase (the sample or sample extract) and a solid stationary phase (the sorbent). sigmaaldrich.com For aqueous samples, the water is passed through a cartridge containing a sorbent that retains the this compound. The analyte is then eluted with a small volume of an appropriate organic solvent. nih.gov The choice of sorbent is critical and depends on the polarity of the analyte. For relatively nonpolar compounds like pentachlorodiphenyl ethers, reversed-phase sorbents such as C18-bonded silica (B1680970) are commonly employed. sigmaaldrich.com

Clean-up Procedures (e.g., Lipid Removal)

Following extraction, a clean-up step is often necessary to remove co-extracted interfering compounds, particularly lipids, from the sample extract. hpst.cz Lipids are abundant in biological tissues and can cause significant interference in chromatographic analysis and mass spectrometry, leading to matrix effects and contamination of the analytical system. hpst.cznih.gov

Several techniques are available for lipid removal. One common approach involves the use of sorbents like Florisil or silica gel in a column chromatography setup. nih.gov These polar sorbents retain polar interferences while allowing the nonpolar pentachlorodiphenyl ether to pass through with a nonpolar solvent.

A more recent and highly effective method for lipid removal is the use of Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbents. hpst.cznih.gov This technique, often used in a dispersive SPE (dSPE) format, selectively removes lipids from the extract while having minimal retention of the target analytes. hpst.czresearchgate.net The procedure typically involves adding the EMR—Lipid sorbent to the sample extract, vortexing, and then centrifuging to separate the cleaned-up supernatant. hpst.cznih.gov This approach has been shown to be superior to traditional methods in removing lipids and minimizing matrix effects. researchgate.netnih.gov

Chromatographic Separation Techniques

Chromatography is an essential step to separate this compound from other co-extracted compounds, including other polychlorinated diphenyl ether (PCDE) congeners and polychlorinated biphenyls (PCBs), before detection.

Gas Chromatography (GC) with Capillary Columns

Gas chromatography is the most common and powerful technique for the separation of volatile and semi-volatile organic compounds like pentachlorodiphenyl ethers. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium or hydrogen) and a liquid or solid stationary phase coated on the inner wall of a capillary column.

High-resolution capillary columns, often with non-polar or semi-polar stationary phases such as polydimethylsiloxane, are typically used for the analysis of PCDEs. wsu.edunih.gov The choice of the stationary phase and the temperature program of the GC oven are critical parameters that determine the separation efficiency.

High-Performance Liquid Chromatography (HPLC)

While GC is more prevalent, high-performance liquid chromatography (HPLC) can also be employed for the separation of pentachlorodiphenyl ethers. basicmedicalkey.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. basicmedicalkey.com For compounds like this compound, reversed-phase HPLC is the most suitable mode. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govbasicmedicalkey.com One of the advantages of HPLC is that it is performed at or near ambient temperature, which reduces the risk of thermal degradation of analytes. basicmedicalkey.com

Mass Spectrometric Detection and Quantification Approaches

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound due to its high sensitivity and selectivity. When coupled with a chromatographic system (GC-MS or HPLC-MS), it provides unambiguous identification and accurate quantification of the target analyte. researchgate.netresearchgate.net

The mass spectrometer ionizes the molecules eluting from the chromatography column and then separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net For pentachlorodiphenyl ethers, electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum shows a characteristic molecular ion peak and a specific isotopic pattern due to the presence of five chlorine atoms, which aids in its identification. researchgate.net

For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used. researchgate.netchrom-china.com In SIM mode, the mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte, which significantly increases the sensitivity and reduces the interference from matrix components. researchgate.net MRM, typically used with tandem mass spectrometry (MS/MS), offers even higher selectivity and is particularly useful for complex matrices. researchgate.netchrom-china.com

Below is an interactive table summarizing the analytical techniques discussed:

| Analytical Step | Technique | Principle | Application for this compound |

| Extraction | Pressurized Fluid Extraction (PFE) | Uses elevated temperature and pressure to increase extraction efficiency. nih.govnih.gov | Efficient extraction from solid and semi-solid environmental samples like soil and sediment. |

| Solid-Phase Extraction (SPE) | Partitions analyte between a solid sorbent and a liquid sample. sigmaaldrich.com | Extraction and pre-concentration from aqueous samples; cleanup of extracts. | |

| Clean-up | Lipid Removal (e.g., EMR—Lipid) | Selective removal of interfering lipids from sample extracts. hpst.cznih.gov | Crucial for analyzing biological samples to reduce matrix effects and protect the analytical instrument. |

| Separation | Gas Chromatography (GC) | Separates volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase in a capillary column. | High-resolution separation from other PCDE congeners and persistent organic pollutants. |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com | Alternative separation technique, particularly useful for less volatile or thermally labile compounds. | |

| Detection | Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio. researchgate.net | Provides sensitive and selective detection and quantification, often in SIM or MRM mode for enhanced performance. researchgate.netchrom-china.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and confirmation of this compound in environmental samples. youtube.com Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.netnih.gov This precision allows for the determination of the elemental composition of an analyte, providing a high degree of confidence in its identification. youtube.com

The core advantage of HRMS in analyzing PCDEs is its ability to distinguish the target congener from a multitude of other co-extracted compounds that may have the same nominal mass. nih.gov Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers can achieve high resolving power, which is crucial for separating the analyte signal from matrix interferences, especially in complex samples like sediment, biota, or sludge. youtube.comnih.gov For instance, the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally analogous to PCDEs, has shown that HRMS is a reliable technique with high selectivity and sensitivity for routine analysis in biological tissues. nih.gov

The process begins with the ionization of the sample, followed by the separation of ions based on their precise mass-to-charge ratio (m/z). youtube.com The high mass accuracy facilitates the confirmation of the molecular formula of this compound by comparing the experimentally measured mass with the theoretically calculated exact mass. chemrxiv.org This capability is particularly vital in non-target screening and retrospective analysis, where full-scan HRMS data can be re-examined for compounds that were not initially targeted without needing to re-inject the sample. nih.gov

Table 1: Comparison of Theoretical vs. HRMS-Measured Mass for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₅Cl₅O |

| Theoretical Exact Mass (Monoisotopic) | 343.87835 u |

| Hypothetical HRMS Measured Mass | 343.87819 u |

| Mass Error (ppm) | -0.47 ppm |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, or MS/MS, provides an additional layer of selectivity and sensitivity for the analysis of this compound, making it a powerful technique for quantitative analysis in complex matrices. unt.edu This method involves multiple stages of mass analysis, typically using instruments like a triple quadrupole (TQ) or a quadrupole-time-of-flight (Q-TOF) mass spectrometer. unt.edunih.gov

In a typical MS/MS experiment for PCDE analysis, the first mass spectrometer (MS1) is set to isolate the specific precursor ion of this compound (e.g., the molecular ion [M]⁺˙ or a specific adduct). unt.edu This isolated ion is then directed into a collision cell, where it is fragmented by colliding with an inert gas like argon. unt.edu The resulting fragment ions, known as product ions, are then separated and detected by the second mass spectrometer (MS2). unt.edu

This process, particularly in the Multiple Reaction Monitoring (MRM) mode, is highly specific because the instrument only detects signals from a specific precursor-to-product ion transition. researchgate.net This technique significantly reduces chemical noise and matrix effects, leading to lower detection limits and more reliable quantification compared to single-stage mass spectrometry. semanticscholar.org The selection of unique and intense MRM transitions is crucial for developing a robust method and can help differentiate between isomers if they produce different fragmentation patterns. nih.gov

Table 2: Hypothetical MRM Transitions for the Analysis of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Purpose |

|---|---|---|---|

| 343.9 | [Fragment A] | Quantitative | Primary transition for quantification |

| 343.9 | [Fragment B] | Confirmatory | Secondary transition to confirm identity |

| 345.9 | [Fragment C] | Confirmatory | Transition based on A+2 isotope peak |

Isotope Dilution Mass Spectrometry for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for the accurate quantification of organic micropollutants, including this compound. nih.govepa.gov This technique corrects for the loss of analyte during sample preparation, extraction, and instrumental analysis, thereby minimizing analytical variability and improving accuracy. epa.gov

The principle of IDMS involves adding a known amount of a stable, isotopically-labeled analog of the target analyte to the sample before any extraction or cleanup steps. nih.govepa.gov For this compound, a common internal standard would be its ¹³C₁₂-labeled counterpart. This labeled standard is chemically identical to the native (unlabeled) compound and therefore behaves in the same way throughout the entire analytical procedure. nih.gov

Because the native analyte and the labeled standard are only differentiated by their mass, a mass spectrometer can measure the ratio of the native compound to the labeled standard in the final extract. nih.gov Since the initial amount of the added labeled standard is known, the concentration of the native this compound in the original sample can be calculated with high precision and accuracy, regardless of incomplete recovery. dphen1.comnih.gov This method has been successfully applied to determine trace levels of various phenolic and halogenated compounds in environmental and air samples. dphen1.comnih.gov

Table 3: Principle of Isotope Dilution for this compound Quantification

| Compound | Molecular Formula | Mass (m/z) | Role in IDMS |

|---|---|---|---|

| This compound (Native) | C₁₂H₅Cl₅O | 343.9 | Analyte (Unknown Concentration) |

| ¹³C₁₂-2,3',4,5,5'-Pentachlorodiphenyl ether | ¹³C₁₂H₅Cl₅O | 355.9 | Internal Standard (Known Concentration) |

Quality Assurance and Quality Control (QA/QC) in PCDE Analysis

A comprehensive QA/QC plan for PCDE analysis should be established before any sampling or analysis begins and should detail all procedures from sample collection to final data reporting. epa.govhealtheffects.org Key QC measures include the regular analysis of various control samples to monitor and evaluate the performance of the analytical method.

These measures include:

Method Blanks (MB): A clean matrix sample processed simultaneously with field samples to assess contamination introduced during the analytical procedure.

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte to evaluate the accuracy and efficiency of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Field samples spiked with a known amount of the analyte, analyzed in duplicate to assess matrix effects and method precision.

Certified Reference Materials (CRMs): Materials containing a certified concentration of the target analyte, used to verify the accuracy of the entire analytical method.

Internal Standards: As described in the isotope dilution section, these are used to correct for variations in instrument response and recovery.

Adherence to a detailed QA/QC plan ensures that any issues with data quality are identified and corrected, providing confidence in the final reported concentrations of this compound. epa.gov

Table 4: Summary of Key QA/QC Procedures in PCDE Analysis

| QC Sample Type | Purpose | Acceptance Criteria Example |

|---|---|---|

| Method Blank | Assess laboratory contamination | Below method detection limit |

| Laboratory Control Sample | Assess method accuracy | 70-130% recovery |

| Matrix Spike Duplicate | Assess precision and matrix effects | <20% Relative Percent Difference (RPD) |

| Certified Reference Material | Verify overall accuracy | Within certified value range |

Ecological Risk Assessment Methodologies and Frameworks for Environmental Contaminants Including Pcdes

Hazard Identification and Exposure Assessment Methodologies

Hazard identification and exposure assessment are the foundational steps in an ecological risk assessment. They aim to determine whether a chemical can cause adverse effects and to quantify the extent of contact between the chemical and ecological receptors.

Hazard Identification involves evaluating the intrinsic toxic properties of a substance. For PCDEs, this includes reviewing toxicological data from laboratory studies. For instance, acute toxicity data, such as the lowest published lethal dose (LDLo), can provide initial evidence of a compound's potential for harm. An LDLo of 300 µg/kg has been reported for pentachlorodiphenyl ether in rabbits, with observed toxic effects including liver damage. drugfuture.com The process also involves identifying the types of adverse effects, such as impacts on reproduction, development, or survival of various species. For complex mixtures of contaminants, the Toxic Equivalency Factor (TEF) methodology is often proposed to estimate the combined dioxin-like activity of different congeners relative to the most potent one, although specific TEF values for many PCDE congeners are still a subject of research. nih.govnih.gov

Exposure Assessment quantifies the contact of an ecosystem with the contaminant. This involves measuring or modeling the concentration, duration, and frequency of exposure. Methodologies for PCDEs and other POPs include:

Environmental Monitoring: This involves collecting and analyzing samples from various environmental compartments. Studies have determined the concentration of PCDEs in edible marine species to estimate dietary intake. nih.gov For example, concentrations of total PCDEs have been found at levels such as 7088 ng/kg wet weight in red mullet and 1292 ng/kg wet weight in tuna. nih.gov

Pathway Analysis: This identifies the routes by which a contaminant moves through the environment to reach ecological receptors. epa.gov For PCDEs, which are persistent and bioaccumulative, this includes atmospheric transport, deposition, and movement through aquatic and terrestrial food webs. nih.gov

Exposure Modeling: Tools like MERLIN-Expo can be used to model the environmental exposure and bioaccumulation of related compounds like polybrominated diphenyl ethers (PBDEs) in aquatic food webs, a methodology that is also applicable to PCDEs. nih.gov These models can simulate the concentration trends of contaminants in different species over time. nih.gov

The scale of the assessment can range from a single species to an entire ecosystem, with the objective guiding the necessary level of detail. epa.gov

Conceptual Approaches to Dose-Response Assessment in Ecological Contexts

Dose-response assessment is a critical step that describes the relationship between the magnitude of exposure (dose) to a chemical stressor and the magnitude of the resulting adverse effect (response). researchgate.net This relationship is fundamental to toxicology and risk assessment, as it helps to predict the potential impact of a contaminant at different environmental concentrations. researchgate.net

The process involves several key concepts:

Stressor-Response Relationship: In an ecological context, the term "stressor" is often used to encompass chemical, physical, or biological agents. The dose-response relationship quantifies how the response of an organism, population, or community changes with varying levels of the stressor. researchgate.net

Endpoints: Ecological risk assessments often consider multiple endpoints, which are the specific characteristics of the ecosystem that are evaluated. These can range from molecular-level changes to effects on the survival, growth, or reproduction of individual organisms, or even changes in population structure and community diversity. researchgate.net

Points of Departure (PODs): A POD is a specific point on the dose-response curve that marks the beginning of a detectable adverse effect. Common PODs include:

No-Observed-Adverse-Effect Level (NOAEL): The highest tested dose at which no statistically or biologically significant adverse effect is observed. epa.gov

Lowest-Observed-Adverse-Effect Level (LOAEL): The lowest tested dose at which a statistically or biologically significant adverse effect is observed. epa.gov

Benchmark Dose (BMD): A dose derived from modeling the dose-response data that corresponds to a specified level of response (the benchmark response). epa.gov

For a given compound, a dose-response curve is typically generated from laboratory or field studies, plotting the dose against the measured response. This curve is then used to determine the PODs that inform the risk characterization. researchgate.net

Characterization of Ecological Risk: Predicted Environmental Concentration (PEC) and Predicted No-Effect Concentration (PNEC) Paradigms

Ecological risk characterization integrates the findings of the exposure and effects assessments to estimate the probability and magnitude of adverse effects occurring in an ecosystem. A widely used paradigm for this is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.gov

Predicted Environmental Concentration (PEC): This is the estimated concentration of a substance in an environmental compartment (e.g., water, soil, sediment). It can be determined through direct measurement from monitoring programs or estimated using environmental fate and transport models.

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. The PNEC is derived from ecotoxicological data (i.e., NOAELs or LOAELs) by applying assessment factors (also known as safety factors) to account for uncertainties, such as extrapolating from laboratory data to field conditions, from single species to communities, and from acute to chronic effects. nih.gov For example, PNEC values for the related compound BDE-47 have been derived as 0.52 μg/L based on chronic toxicity data. nih.gov

The risk is then characterized using a Risk Quotient (RQ) , which is the ratio of the PEC to the PNEC:

RQ = PEC / PNEC

The calculated RQ value is compared to a threshold level (commonly 1) to determine the potential for risk.

Table 1: Interpretation of Risk Quotient (RQ) Values

| RQ Value | Level of Ecological Risk | Interpretation |

|---|---|---|

| RQ < 1 | Low / Insignificant | The environmental concentration is below the level expected to cause harm. Adverse effects are unlikely. |

| RQ ≥ 1 | Potential Concern | The environmental concentration is at or above the level that may cause adverse effects. Further investigation or risk management actions may be required. |

This approach provides a clear, quantitative measure for screening and prioritizing chemicals that may pose a risk to the environment. nih.govnih.gov

Uncertainty Analysis in Ecological Risk Assessment of Persistent Organic Pollutants

Ecological risk assessments for persistent organic pollutants (POPs) like 2,3',4,5,5'-Pentachlorodiphenyl ether are inherently subject to uncertainty due to the complexity of ecosystems and limitations in available data. numberanalytics.com Acknowledging and quantifying this uncertainty is a critical component of a transparent and robust assessment. ornl.goviaea.org

Key sources of uncertainty in the risk assessment of POPs include:

Sampling and Analytical Variability: Errors can arise from the design of sampling programs and the measurement techniques used to quantify chemical concentrations in environmental media. bohrium.com

Model Uncertainty: Risk assessments often rely on models to predict environmental fate, transport, and bioaccumulation. These models are simplifications of complex systems and involve numerous assumptions (e.g., linear bioaccumulation, dietary composition, home range size of organisms) that introduce uncertainty. bohrium.com

Extrapolation: There is uncertainty in extrapolating toxicity data from laboratory species to species in the wild, from acute to chronic exposures, and from individual-level effects to population- or ecosystem-level impacts. ornl.gov

Mixture Effects: Organisms in the environment are exposed to a complex mixture of contaminants, and the interactions between these chemicals (e.g., additive, synergistic, or antagonistic) are often unknown. bohrium.com

To address these issues, several analytical methods are employed:

Qualitative Analysis: This involves a descriptive discussion of the uncertainties, their sources, and their potential impact on the risk assessment outcome. iaea.org

Quantitative Analysis: This uses statistical and probabilistic techniques to propagate uncertainty through the risk models. Monte Carlo simulation is a common method where probability distributions are assigned to uncertain parameters, and the model is run repeatedly to generate a distribution of possible risk outcomes rather than a single point estimate. ornl.gov

Sensitivity Analysis: This technique identifies which sources of uncertainty have the most significant influence on the final risk estimate. bohrium.com This helps prioritize future research efforts to reduce the most impactful uncertainties. iaea.org

By systematically analyzing uncertainty, risk assessors can provide decision-makers with a more complete picture of the potential risks and the level of confidence in the assessment. numberanalytics.com

Frameworks for Prioritization of Emerging Contaminants

Thousands of chemicals are in commercial use, with many being detected in the environment as "contaminants of emerging concern" (CECs), a category that can include PCDEs. eopugetsound.org Given that resources for comprehensive monitoring and risk assessment are limited, systematic frameworks are essential for prioritizing which of these contaminants warrant further investigation and potential management action. nih.gov

Prioritization frameworks typically integrate multiple criteria to rank chemicals based on their potential to pose a risk. eopugetsound.orgglobalwaterresearchcoalition.net The core components of these frameworks often include:

Hazard or Toxicity: A measure of the chemical's intrinsic ability to cause harm. This can be based on available ecotoxicity data or predicted using structure-activity relationships. eopugetsound.org

Exposure: Information on the occurrence or predicted concentrations of the chemical in the environment. This includes data on production volumes, use patterns, and measured levels in water, sediment, or biota. eopugetsound.org

Persistence (P) and Bioaccumulation (B): For POPs, persistence in the environment and the potential to accumulate in living organisms are key indicators of long-term risk. eopugetsound.org

A common approach is a risk-based prioritization , which compares a measure of environmental occurrence (exposure) with a measure of toxicological effect (hazard). eopugetsound.org Chemicals that are found at levels approaching or exceeding their no-effect concentrations receive a higher priority. eopugetsound.org

These criteria can be combined in a scoring or ranking system to create a prioritized list.

Table 2: Example of a Simplified Prioritization Framework for Emerging Contaminants

| Parameter | Low Priority (Score=1) | Medium Priority (Score=2) | High Priority (Score=3) |

|---|---|---|---|

| Toxicity | Low toxicity / No data | Moderate toxicity | High toxicity (e.g., carcinogenic, endocrine disruptor) |

| Bioaccumulation Potential | Low (e.g., low log P) | Moderate | High (e.g., high log P) |

| Persistence | Readily degrades | Moderately persistent | Persistent / Very persistent |

| Occurrence / Detection | Rarely detected | Frequently detected at low concentrations | Frequently detected at concentrations near effect levels |

Note: Chemicals are scored for each parameter, and a total score is calculated to rank them for further action. The specific criteria and weighting can be adapted to the goals of the assessment. eopugetsound.org

The goal of these frameworks is to provide a transparent, scientifically defensible process for focusing resources on the contaminants that pose the greatest potential risk to ecological health. nih.govglobalwaterresearchcoalition.net

Environmental Remediation and Mitigation Strategies for Pcde Contamination

Contaminated Site Management and Remediation Technologies

The management of sites contaminated with persistent organic pollutants (POPs) like PCDEs requires a structured, multi-disciplinary approach. sac-isc.gc.ca The primary goal is to protect human health and the environment by reducing or eliminating contaminant exposure. Management strategies often begin with site identification and characterization to determine the extent of contamination, followed by a risk assessment to prioritize action. sac-isc.gc.caminamataconvention.orgccme.ca The selection of a remediation strategy is based on a hierarchy of options, prioritizing on-site treatment to destroy or reduce the hazard, followed by off-site treatment, removal to an approved facility, or on-site containment.

Physical and Chemical Treatment Approaches (e.g., Thermal Remediation, Chemical Oxidation)

Physical and chemical methods are often employed for the remediation of soils and other materials contaminated with chlorinated compounds like PCDEs. These technologies aim to either destroy the contaminant or separate it from the environmental matrix.

Thermal Remediation: This approach uses heat to treat contaminated materials.

Thermal Desorption: This technique heats the soil or sediment to volatilize the PCDEs and other organic contaminants. mdpi.com The volatilized contaminants are then collected and treated in a separate unit, often by incineration or another destruction technology. mdpi.com This method is effective for separating contaminants from the soil matrix but requires a secondary treatment step for the collected vapor.

Incineration: High-temperature incineration is a proven technology for the destruction of PCBs and other chlorinated aromatic compounds. epa.govwm.com This process can achieve high destruction and removal efficiencies (DREs) for POPs. For instance, thermal treatment of fly ash containing polybrominated diphenyl ethers (PBDEs), structurally similar to PCDEs, at 1450°C resulted in a 98.9% reduction in the solid phase. aaqr.org However, incineration of halogenated compounds must be carefully controlled to prevent the formation of toxic byproducts like dioxins and furans. aaqr.orgacs.org

Chemical Oxidation: In Situ Chemical Oxidation (ISCO) involves injecting chemical oxidants into the subsurface to destroy contaminants. While commonly used for other organic pollutants, its effectiveness for highly chlorinated and stable compounds like PCDEs can be limited. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, may offer a more effective chemical treatment pathway. Research on related diphenyl ether herbicides has explored methods like catalytic wet oxidation and photocatalytic oxidation, which involve processes like ether bond cleavage and dehalogenation. mdpi.comnih.gov

A study on the destruction of 2,2',4,5,5'-pentachlorobiphenyl (B50393) (a PCB) utilized supercritical fluid carbon dioxide extraction coupled with polymer-stabilized palladium nanoparticles for catalytic hydrodechlorination, successfully converting the PCB to non-chlorinated products like biphenyl (B1667301). nih.gov

Bioremediation Techniques (e.g., In Situ Bioremediation, Phytoremediation)

Bioremediation utilizes microorganisms and plants to degrade or stabilize contaminants and is often considered a more sustainable and cost-effective approach compared to physical-chemical methods. nih.govubc.ca

In Situ Bioremediation: This technique involves stimulating the activity of indigenous or introduced microorganisms to break down contaminants in place. For chlorinated compounds like PCBs, both aerobic and anaerobic biodegradation pathways are known. Aerobic bacteria can cleave the biphenyl rings, while anaerobic microorganisms can reductively dehalogenate the more highly chlorinated congeners. researchgate.net A bacterial consortium named GYB1 was found to effectively metabolize 2,3',4,4',5-pentachlorodiphenyl, demonstrating that microbial degradation of highly chlorinated congeners is feasible. researchgate.netnih.gov Immobilizing this consortium on sodium alginate and biochar enhanced its degradation efficiency, shortening the half-life of the compound from 8.14 days to 3.79 days. researchgate.netnih.gov Biochar itself can also be used as a soil amendment to adsorb diphenyl ether herbicides and enhance microbial activity. nih.govdntb.gov.ua

Phytoremediation: This method uses plants to clean up contaminated environments. researchgate.netresearchgate.net Plants can absorb, translocate, and sometimes metabolize organic contaminants. ubc.caresearchgate.net More significantly, they can stimulate microbial activity in the root zone (rhizosphere), a process known as rhizoremediation. researchgate.netnih.gov Studies on PCB-contaminated soil have shown that plants like alfalfa (Medicago sativa) can significantly enhance the degradation of these compounds. researchgate.netresearchgate.net For example, research on various PCB congeners, including PCB 118 (2,3',4,4',5-Pentachlorobiphenyl), showed that its removal from soil was significantly higher in the presence of plants like Brassica juncea and Avena sativa compared to unplanted soil. nih.gov This suggests that similar processes could be effective for the analogous 2,3',4,5,5'-Pentachlorodiphenyl ether.

Table 1: Comparison of Bioremediation and Phytoremediation for Chlorinated Aromatic Compounds

| Technique | Mechanism | Applicable Compounds (Examples) | Key Findings & Research | Advantages | Limitations |

|---|---|---|---|---|---|

| In Situ Bioremediation | Microbial degradation (aerobic and anaerobic pathways). | PCBs (e.g., 2,3',4,4',5-pentachlorodiphenyl), Diphenyl ether herbicides. nih.govresearchgate.netnih.gov | Bacterial consortium GYB1 metabolized pentachlorobiphenyl, with immobilization on biochar enhancing performance. researchgate.netnih.gov | Cost-effective, sustainable, minimal site disturbance. nih.gov | Slow process, sensitive to environmental conditions, effectiveness can be limited by contaminant bioavailability. |

| Phytoremediation | Plant uptake, metabolism, and stimulation of microbial degradation in the rhizosphere (rhizoremediation). researchgate.netnih.gov | PCBs, p,p'-DDE. researchgate.netnih.gov | Alfalfa and ryegrass significantly reduced p,p'-DDE concentrations in the rhizosphere. researchgate.net Plants enhanced PCB degradation by 45-63% compared to unplanted soil. nih.gov | Low cost, aesthetically pleasing, improves soil quality. ubc.camdpi.com | Limited to the root zone, long timeframes, potential for contaminants to enter the food chain (if not managed). ubc.caresearchgate.net |

Soil and Groundwater Remediation Methods (e.g., Soil Vapor Extraction, Pump and Treat, Permeable Reactive Barriers)

For contaminants that have migrated into the subsurface, specific technologies are required to address soil and groundwater contamination.

Soil Vapor Extraction (SVE): SVE is an in-situ technology effective for removing volatile organic compounds (VOCs) from the unsaturated (vadose) zone soil above the water table. clu-in.orgfrtr.gov It involves applying a vacuum to extraction wells to induce airflow through the soil, which strips the volatile contaminants. frtr.govcrccare.com The extracted vapor is then treated at the surface. clu-in.orgyoutube.com While PCDEs are generally considered semi-volatile, SVE could be applicable, particularly for lower-chlorinated congeners or when enhanced with thermal methods that increase volatility. frtr.govclu-in.org

Pump and Treat: This is one of the most common methods for groundwater remediation. tpsgc-pwgsc.gc.caepa.gov It involves pumping contaminated groundwater to the surface for treatment in an above-ground system. tpsgc-pwgsc.gc.caepa.govclean.com.br Various treatment technologies can be used, including activated carbon adsorption and advanced oxidation. epa.gov Pump and treat systems are effective for hydraulic containment of a contaminant plume, preventing its further spread. epa.govfrtr.govfrtr.gov However, it can be a very slow and costly process, often taking decades, especially for contaminants that strongly adhere to aquifer materials. tpsgc-pwgsc.gc.cafrtr.gov

Permeable Reactive Barriers (PRBs): PRBs are a passive, in-situ groundwater treatment technology. A trench is excavated in the path of a contaminant plume and filled with reactive materials. cpeo.orgclu-in.orgfrtr.gov As the contaminated groundwater flows through the barrier, the contaminants are degraded or immobilized. cpeo.orgregenesis.com For chlorinated compounds, zero-valent iron (ZVI) is a common reactive medium, promoting reductive dehalogenation. cpeo.orgepa.gov While not widely documented specifically for PCDEs, PRBs have proven effective for other chlorinated hydrocarbons and it is believed they would be effective for removing PCBs from groundwater through filtration and adsorption, potentially enhanced by adding activated carbon to the reactive media. clu-in.orgepa.gov

Table 2: Overview of Soil and Groundwater Remediation Methods

| Method | Description | Target Media | Applicability to PCDEs | References |

|---|---|---|---|---|

| Soil Vapor Extraction (SVE) | Applies a vacuum to the unsaturated zone to remove volatile contaminants in the vapor phase. | Unsaturated (Vadose) Zone Soil | Applicable to more volatile, lower-chlorinated PCDEs. Effectiveness can be enhanced by thermal methods. | clu-in.orgfrtr.govcrccare.com |

| Pump and Treat | Extracts contaminated groundwater for above-ground treatment to contain plumes and reduce contaminant mass. | Groundwater | Applicable for dissolved-phase PCDEs. Can be a long-term process due to contaminant sorption to aquifer materials. | tpsgc-pwgsc.gc.caepa.govfrtr.gov |

| Permeable Reactive Barriers (PRBs) | A passive, in-situ wall of reactive material (e.g., Zero-Valent Iron) that intercepts and treats contaminated groundwater as it flows through. | Groundwater | Considered effective for chlorinated compounds via reductive dehalogenation. Can be designed to adsorb less mobile compounds like PCBs and likely PCDEs. | cpeo.orgfrtr.govepa.gov |

Source Reduction and Emission Control Measures for PCDEs

Given that PCDEs are not intentionally produced but are byproducts of industrial processes, source reduction focuses on preventing their formation and release. Key sources include the manufacturing of chlorinated chemicals and combustion processes. researchgate.net Emission control measures involve optimizing industrial and thermal processes to minimize the conditions that favor PCDE formation. This can include controlling temperature, residence time, and the presence of precursors in high-temperature environments like waste incinerators and metal industries. researchgate.net For products that may contain PCDEs as impurities, substitution with cleaner alternatives is a primary source reduction strategy.

Waste Management and Disposal Practices Relevant to PCDE-Containing Materials

Materials contaminated with PCDEs, such as industrial sludge, contaminated soil, and decommissioned equipment, must be managed as hazardous waste. wm.com The management and disposal practices are typically governed by regulations similar to those for PCBs.

Key disposal options include: